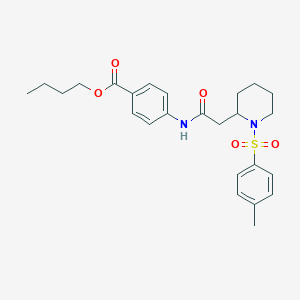![molecular formula C17H17NO3 B2896482 N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide CAS No. 2418716-20-6](/img/structure/B2896482.png)
N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide is a chemical compound with a complex structure that includes an oxirane ring and a phenoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide typically involves the reaction of phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms glycidyl phenyl ether, which can then be further reacted with other reagents to form the desired compound . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of these molecules, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
Glycidyl phenyl ether: A related compound with a similar structure but lacking the carboxamide group.
Phenyl glycidyl ether: Another similar compound used in various chemical reactions and industrial applications.
Uniqueness
N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable.
特性
IUPAC Name |
N-[[4-(phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(16-12-21-16)18-10-13-6-8-14(9-7-13)11-20-15-4-2-1-3-5-15/h1-9,16H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHNMOHETLTDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-N-(2-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2896400.png)






![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)

![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)

![Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2896418.png)
![(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2896419.png)

